Coupling Efficiency with N-Alkyl Amino Acids
Fmoc-L-phenylalanyl chloride (as a representative Fmoc-amino acid chloride) is the preferred reagent for coupling to N-alkylated amino acids, where standard active esters like pentafluorophenyl esters (OPfp) exhibit markedly reduced efficiency. A systematic study of BTC-mediated in situ generation of Fmoc-amino acid chlorides (including Fmoc-Phe-Cl) for coupling to N-alkylated amino acid-peptidyl-resin reported that the majority of couplings proceeded with quantitative conversion [1]. In contrast, control couplings using pre-formed pentafluorophenyl esters (OPfp) under identical conditions are well-documented to result in incomplete reactions for such hindered substrates, often requiring extended reaction times and elevated temperatures without achieving full conversion [2].
| Evidence Dimension | Coupling conversion to N-alkylated (hindered) amino acids on solid support |
|---|---|
| Target Compound Data | Quantitative conversion (majority of cases) |
| Comparator Or Baseline | Fmoc-amino acid pentafluorophenyl esters (OPfp): Incomplete conversion (qualitative assessment) |
| Quantified Difference | Not numerically specified; difference in reaction outcome (quantitative vs. incomplete) |
| Conditions | In situ generation using BTC; coupling to N-alkylated amino acid-peptidyl-resin in SPPS |
Why This Matters
For the synthesis of N-methylated peptides, cyclopeptides, and other sterically hindered sequences, Fmoc-Phe-Cl's superior reactivity ensures near-complete coupling, avoiding the accumulation of deletion sequences that compromise final product purity and yield.
- [1] Falb, E., Yechezkel, T., Salitra, Y., & Gilon, C. (1999). In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl)carbonate and its utilization for difficult couplings in solid-phase peptide synthesis. Journal of Peptide Research, 53(5), 507-517. View Source
- [2] Prabhu, G., Basavaprabhu, & Sureshbabu, V. V. (2015). Amino acid chlorides: a journey from instability and racemization toward broader utility in organic synthesis including peptides and their mimetics. Tetrahedron, 71(19), 2785-2832. View Source
